BenchChemオンラインストアへようこそ!

Trofinetide

Rett syndrome Clinical trial RSBQ

For R&D requiring the FDA-approved standard for Rett syndrome, Trofinetide (NNZ-2566, Daybue) is the only valid choice. It cannot be substituted with generic GPE or IGF-1. The alpha-methylation of its proline ensures a 1.5-hour half-life and 84% oral bioavailability—pharmacokinetics absent in unmodified peptides. Use established benchmarks from the Phase 3 LAVENDER trial (RSBQ -4.9, CGI-I 3.5) for study design, and its reproducible anti-inflammatory profile (IL-6 ↓79%, TNF-α ↓72%) to calibrate preclinical models. This reference standard ensures accurate LC-MS/MS assay validation and reliable SAR comparator data.

Molecular Formula C13H21N3O6
Molecular Weight 315.32 g/mol
CAS No. 853400-76-7
Cat. No. B1681586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrofinetide
CAS853400-76-7
Synonymsglycyl-l-2-methylprolyl-l-glutamic acid
trofinetide
Molecular FormulaC13H21N3O6
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
InChIKeyBUSXWGRAOZQTEY-SDBXPKJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trofinetide (CAS 853400-76-7) for Rett Syndrome Research and Drug Development: Core Compound Properties and Procurement-Relevant Characteristics


Trofinetide (NNZ-2566, Daybue) is a synthetic peptidomimetic analog of glycine-proline-glutamate (GPE, Glypromate), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1) [1]. It is a small molecule (MW 315.32) with the chemical name (2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid . The compound features alpha-methylation of the proline moiety, a key structural modification that confers improved pharmacokinetic properties relative to the endogenous GPE peptide [2]. Trofinetide was approved by the U.S. FDA in March 2023 as the first pharmacological agent indicated specifically for the treatment of Rett syndrome in adults and pediatric patients two years of age and older, and is marketed as an oral solution (200 mg/mL) under the brand name Daybue [3]. For research procurement purposes, Trofinetide is available as a reference standard for analytical method development, bioanalytical studies, and preclinical pharmacological investigations; it is typically supplied as a solid powder with a melting point of approximately 144°C and demonstrates water solubility up to 100 mM .

Why Generic Substitution Fails: Structural and Pharmacokinetic Distinctions of Trofinetide vs. In-Class GPE Analogs


Trofinetide is not interchangeable with other IGF-1-derived peptides, the endogenous GPE tripeptide, or structurally related synthetic analogs. The compound's defining structural feature—alpha-methylation of the proline residue—directly confers a prolonged elimination half-life (~1.5 hours terminal half-life, with an alpha half-life of ~2.6 hours and beta half-life of ~20 hours) and high oral bioavailability (84%) that are not achieved with unmodified GPE or IGF-1 [1][2]. Unmodified GPE is rapidly degraded by endogenous peptidases, limiting its therapeutic utility to parenteral administration; IGF-1 itself requires injection and carries significant off-target metabolic effects [3]. While other synthetic GPE analogs exist (including the follow-on compound NNZ-2591, a cyclic glycine-proline analog), each possesses distinct receptor binding profiles, pharmacokinetic parameters, and clinical development trajectories that preclude direct substitution in analytical or pharmacological applications [4]. Procurement of Trofinetide specifically—rather than a generic 'GPE analog'—is therefore essential for studies requiring validated reference material matched to FDA-approved clinical specifications, or for investigations where the alpha-methylated structural motif is the variable of scientific interest.

Trofinetide Evidence Guide: Head-to-Head Quantitative Differentiation for Procurement Decision Support


Phase 3 LAVENDER Trial: Trofinetide vs. Placebo — Statistically Significant Improvement in Rett Syndrome Core Symptoms

In the pivotal Phase 3 LAVENDER trial (NCT04181723), a 12-week randomized, double-blind, placebo-controlled study in 187 females aged 5-20 years with Rett syndrome, Trofinetide demonstrated statistically significant superiority over placebo on both co-primary endpoints. The least squares mean change from baseline in the Rett Syndrome Behavior Questionnaire (RSBQ) total score was -4.9 for Trofinetide versus -1.7 for placebo (p = 0.0175; Cohen's d effect size = 0.37) . This represents a 2.9-fold greater improvement in caregiver-assessed core neurobehavioral symptoms. For the Clinical Global Impression-Improvement (CGI-I) scale, the LS mean score at week 12 was 3.5 for Trofinetide versus 3.8 for placebo (p = 0.0030; Cohen's d effect size = 0.47), with lower scores indicating greater clinician-rated improvement . The key secondary endpoint, the Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist-Social (CSBS-DP-IT Social) composite score, showed an LS mean change of -0.1 for Trofinetide versus -1.1 for placebo (p = 0.0064; Cohen's d effect size = 0.43) . These findings established Trofinetide as the first agent with regulatory approval based on disease-specific validated endpoints in Rett syndrome [1].

Rett syndrome Clinical trial RSBQ

Structural Differentiation: Alpha-Methylation of Proline Confers Extended Half-Life Relative to Unmodified GPE

Trofinetide's structural modification—alpha-methylation of the proline moiety in the GPE tripeptide backbone—was specifically engineered to overcome the rapid enzymatic degradation that limits the therapeutic utility of endogenous GPE [1]. This modification results in a terminal elimination half-life (t½) of approximately 1.5 hours for Trofinetide, with biphasic kinetics showing an initial rapid decline (alpha t½ ~2.6 hours) followed by a slower elimination phase (beta t½ ~20 hours) [2]. In contrast, unmodified GPE is subject to rapid peptidase cleavage and exhibits negligible systemic exposure following oral administration, rendering it unsuitable for oral therapeutic development [3]. The alpha-methylation also enables Trofinetide to achieve 84% oral bioavailability in humans, whereas GPE requires parenteral administration [2][4]. This structural difference is directly quantifiable via chromatographic retention time shifts and mass spectrometric fragmentation patterns, providing a definitive analytical basis for distinguishing Trofinetide from GPE or other non-methylated analogs in quality control and bioanalytical workflows.

Pharmacokinetics Peptide stability Drug design

In Vivo Anti-Inflammatory Potency: Trofinetide Suppresses Pro-Inflammatory Cytokines in Penetrating Ballistic-Like Brain Injury (PBBI) Model

In a rat model of penetrating ballistic-like brain injury (PBBI), Trofinetide (NNZ-2566) treatment significantly reduced injury-induced upregulation of pro-inflammatory cytokine mRNA levels at 12 hours post-injury. Compared to vehicle-treated controls, Trofinetide achieved the following reductions: IL-6 mRNA levels decreased by 79%, E-selectin by 81%, IL-1β by 76%, and TNF-α by 72% [1][2]. The maximal inhibitory effect occurred between 12 and 24 hours post-injury [1]. These effects were associated with a 13-fold increase in activating transcription factor-3 (ATF3) mRNA following PBBI alone, with Trofinetide treatment producing an additional 4-fold increase in ATF3 expression [3]. At the protein level, PBBI increased ATF3 in microglia/macrophages by 820%; Trofinetide treatment further increased ATF3 in these cells by an additional 102% [3]. While this evidence is derived from comparison to vehicle control (class-level inference for the compound's intrinsic activity), it establishes quantitative benchmarks for the anti-inflammatory potency of Trofinetide that can serve as reference values for comparative preclinical studies with novel GPE analogs or other neuroprotective candidates.

Neuroinflammation Traumatic brain injury Cytokine

Oral Bioavailability and Negligible Food Effect: Differentiated Formulation Flexibility vs. Parenteral-Only Peptides

Trofinetide exhibits 84% oral bioavailability in humans, with peak plasma concentrations (Cmax: 139.5-215.8 μg/mL) achieved at 2-3 hours post-dose (Tmax) and dose-proportional systemic exposure across the therapeutic range [1]. A dedicated Phase 1 food-effect study in healthy adults (n=41) demonstrated that Trofinetide meets bioequivalence criteria for AUC and Cmax when administered in the fed versus fasted state, with the fed/fasted geometric mean ratio for Cmax at 75.49%—just below the 80% lower bioequivalence limit—indicating a negligible food effect that does not require dosing adjustments [2]. In contrast, the parent molecule IGF-1 and the endogenous GPE tripeptide require parenteral administration (injection) due to negligible oral bioavailability and rapid peptidase degradation [3][4]. Trofinetide is also minimally metabolized, with up to 80% excreted unchanged in urine, and exhibits low protein binding (≤6%) [1]. This pharmacokinetic profile enables oral dosing in both clinical and preclinical settings, providing a critical practical advantage for chronic administration studies compared to injectable peptide alternatives.

Pharmacokinetics Oral bioavailability Formulation

Functional Recovery in Preclinical TBI: Dose-Dependent Reduction in Motor Deficits Following PBBI

In a rat model of penetrating ballistic-like brain injury (PBBI), Trofinetide (NNZ-2566) produced dose-dependent improvements in functional recovery as measured by balance beam foot fault testing. Acute treatment (intravenous infusion initiated 30 minutes post-injury) reduced foot faults by 19-66% across the dose range of 0.01-3 mg/kg/h administered over 12 hours [1]. When treatment initiation was delayed to 2-4 hours post-injury, with the addition of a 10 or 30 mg/kg intravenous bolus, foot fault reductions of 35-55% were still achieved, demonstrating a therapeutic time window extending beyond the immediate post-injury period [1]. At the molecular level, PBBI induced a 36% upregulation in pro-apoptotic Bax protein expression and a 33% downregulation in anti-apoptotic Bcl-2 expression; Trofinetide treatment significantly reversed both alterations, restoring Bax and Bcl-2 toward baseline levels [1]. These functional recovery benchmarks provide quantitative reference data for researchers evaluating Trofinetide in TBI models or comparing the efficacy of novel neuroprotective candidates.

Traumatic brain injury Functional recovery Behavioral pharmacology

Trofinetide Application Scenarios: Research and Industrial Use Cases Supported by Quantitative Evidence


Clinical Trial Reference Standard for Rett Syndrome Behavioral Endpoint Validation

Trofinetide serves as the FDA-approved benchmark for clinical studies in Rett syndrome, with published Phase 3 LAVENDER trial effect sizes providing the basis for sample size calculations in investigator-initiated trials or novel therapeutic development. The RSBQ improvement of -4.9 points versus -1.7 for placebo (Cohen's d = 0.37) and CGI-I score of 3.5 versus 3.8 (Cohen's d = 0.47) at 12 weeks establish the expected magnitude of treatment effect for a validated intervention . Researchers designing comparative efficacy trials, whether evaluating adjunctive therapies or next-generation compounds, can use these parameters to power studies appropriately and contextualize their findings against the approved standard of care. Procurement of Trofinetide reference material is essential for analytical method validation (e.g., LC-MS/MS bioanalytical assays) to ensure accurate quantification of study drug exposure in clinical samples.

Preclinical Neuroinflammation Model Positive Control and Cytokine Assay Calibration

For laboratories conducting preclinical research in traumatic brain injury, neuroinflammation, or neurodegenerative disease models, Trofinetide provides a well-characterized positive control with defined anti-inflammatory benchmarks. In the rat PBBI model, Trofinetide achieves reproducible reductions in pro-inflammatory cytokine mRNA: IL-6 (79%), E-selectin (81%), IL-1β (76%), and TNF-α (72%) at 12 hours post-injury [1][2]. Researchers can use these quantitative benchmarks to validate their experimental systems, calibrate cytokine assays, and benchmark the efficacy of novel anti-inflammatory candidates. The compound's high oral bioavailability (84%) also enables convenient oral dosing in chronic rodent studies, reducing the procedural variability associated with repeated intraperitoneal or intravenous administration [3].

Analytical Reference Material for Bioanalytical Method Development and Quality Control

Trofinetide's well-defined physicochemical properties—including melting point (144°C), water solubility (up to 100 mM), and characteristic mass spectrometric fragmentation pattern—make it an ideal reference standard for developing and validating bioanalytical methods . Analytical laboratories supporting clinical trials or preclinical pharmacokinetic studies require authenticated Trofinetide reference material to establish calibration curves, validate assay precision and accuracy, and ensure batch-to-batch consistency in quality control testing. The compound's low protein binding (≤6%) and minimal metabolism (80% excreted unchanged) simplify sample preparation and analytical workflows, reducing matrix interference and improving assay reproducibility compared to extensively metabolized or highly protein-bound compounds [3].

Comparative Pharmacology Studies Evaluating GPE Analog Structure-Activity Relationships

For medicinal chemistry and pharmacology research programs focused on IGF-1-derived neuroprotective peptides, Trofinetide represents a critical comparator compound for structure-activity relationship (SAR) studies. Its defining alpha-methylation of the proline residue provides a quantifiable pharmacokinetic differentiation from unmodified GPE: extended terminal half-life (~1.5 hours, with beta phase ~20 hours) and 84% oral bioavailability versus negligible oral exposure for GPE [3][4]. Procurement of authenticated Trofinetide alongside unmodified GPE and other synthetic analogs (e.g., NNZ-2591) enables head-to-head comparative studies of metabolic stability, blood-brain barrier penetration, and in vivo efficacy. The compound's NMDA receptor binding affinity (Ki ~8 μM for [3H]glutamate displacement in rat brain synaptic membranes) provides an additional molecular benchmark for SAR characterization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trofinetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.